molecular formula C21H24N4O2 B4521492 4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole

Cat. No.: B4521492
M. Wt: 364.4 g/mol
InChI Key: ODPGTFVJZJEGAB-UHFFFAOYSA-N
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Description

4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.18992602 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds formed by two indole systems separated by heterocycles, such as pyridine or piperazine, including structures related to "4-methoxy-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole," have been synthesized and evaluated for their antitumor activity. Pyridine derivatives, in particular, showed significant activity against human cell lines. Further analysis and biological testing, including proteasome inhibition and plasma membrane electron transport inhibition, were conducted on the most active compounds. Some of these compounds were found to be highly active in both in vitro and in vivo experiments, highlighting their potential as antineoplastic agents (Andreani et al., 2008).

Process Development for Antidepressant Drug Candidates

The compound "5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride" was identified as an antidepressant drug candidate, emphasizing the importance of "this compound" related structures in therapeutic applications. A safe and efficient process for large-scale, chromatography-free preparation of this compound was developed, showcasing the synthetic challenges and solutions in producing such complex molecules (Anderson et al., 1997).

HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines, including compounds related to "this compound," has led to the discovery of potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies have shown significant advancements in the treatment of HIV-1 infections, indicating the potential of these compounds to be developed into effective therapeutic agents (Romero et al., 1994).

Photochromism and Crystal Structure Analysis

The synthesis and structural characterization of novel spiro[indoline-naphthaline]oxazine derivatives, related to the queried compound, have been reported. These compounds exhibit excellent photochromic properties, opening up potential applications in photoresponsive materials. The detailed study of their crystal structures and photochromic behavior in various solvents provides valuable insights into the design of advanced functional materials (Li et al., 2015).

Central 5-HT Agonist Activity

Piperidinyl indole derivatives, including compounds structurally related to "this compound," have been evaluated for their activity as central 5-HT (serotonin) agonists. These studies provide a basis for understanding the neurochemical modulation of serotonin neurons, which is crucial for developing treatments for various psychiatric disorders (Euvrard & Boissier, 1980).

Properties

IUPAC Name

3-(4-methoxyindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-19-6-4-5-18-17(19)8-11-23(18)12-9-21(26)25-15-13-24(14-16-25)20-7-2-3-10-22-20/h2-8,10-11H,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPGTFVJZJEGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.